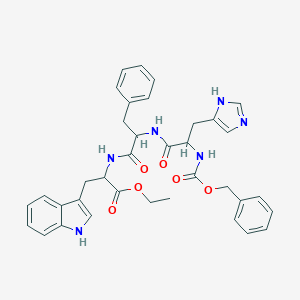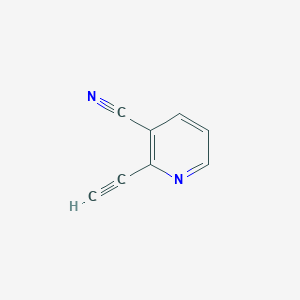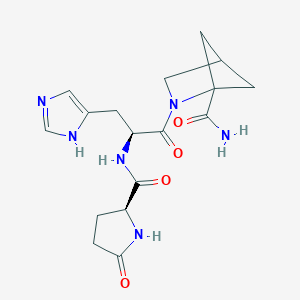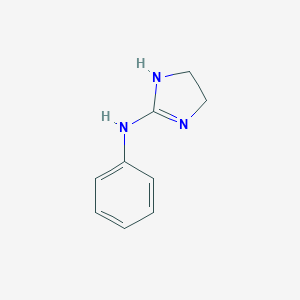![molecular formula C12H14N2 B158689 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 126718-16-9](/img/structure/B158689.png)
8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Overview
Description
8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound features a fused indole and pyrazine ring system, making it a tricyclic structure with potential pharmacological activities .
Preparation Methods
The synthesis of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole typically involves multicomponent reactions (MCRs) due to their efficiency in generating molecular complexity and diversity. One common synthetic route is the Ugi-four-component condensation, which involves the reaction of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides . This reaction produces Ugi-adducts, which then undergo intramolecular hydroamination in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature to yield the desired compound .
Chemical Reactions Analysis
8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase (MAO) activity, thereby increasing the levels of monoamines such as serotonin and dopamine in the brain . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing the breakdown of these neurotransmitters .
Comparison with Similar Compounds
8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole can be compared to other similar compounds, such as:
1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole: This compound features an oxo group at the 1-position, which can influence its reactivity and biological activity.
2-Substituted arylmethyl-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole: These derivatives have been evaluated for their cytotoxic activity against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, which distinguish it from other related compounds.
Properties
IUPAC Name |
8-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-2-3-12-10(6-9)7-11-8-13-4-5-14(11)12/h2-3,6-7,13H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBQBRIEOPMTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562023 | |
| Record name | 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126718-16-9 | |
| Record name | 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoropropyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B158610.png)



![4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol](/img/structure/B158616.png)

![diethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B158618.png)







